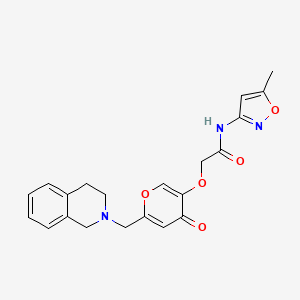

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines elements of isoquinoline, pyran, and isoxazole, which may contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the Isoquinoline Derivative: The synthesis begins with the preparation of the 3,4-dihydroisoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Pyran Ring Formation: The next step involves the formation of the 4-oxo-4H-pyran ring. This can be done via a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

Linking the Isoquinoline and Pyran Units: The isoquinoline and pyran units are then linked through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a halogenated pyran compound.

Introduction of the Isoxazole Group: The final step involves the introduction of the isoxazole group. This can be achieved through a condensation reaction between an acetamide derivative and a suitable isoxazole precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains multiple reactive sites:

-

Dihydroisoquinoline moiety : Susceptible to alkylation, oxidation, and ring-opening reactions.

-

Pyran-4-one ring : Reactive at the 4-oxo group for nucleophilic substitution or reduction.

-

Ether linkage (C–O–C) : Prone to acid- or base-catalyzed cleavage.

-

Acetamide group : Hydrolyzable to carboxylic acid derivatives.

-

Isoxazole ring : May undergo electrophilic substitution or cycloaddition reactions.

Nucleophilic Substitution at the Pyran-4-one Ring

The 4-oxo group in the pyran ring participates in nucleophilic substitutions. For example:

-

Reaction with amines : Forms Schiff bases or amides under mild acidic conditions.

-

Electrochemical multicomponent synthesis : Used in related pyran derivatives to introduce substituents at the 6-position via radical intermediates.

Example Reaction :

Pyran-4-one+R-NH2H+Schiff base intermediate→Substituted pyran derivative

Amide Bond Hydrolysis

The acetamide group undergoes hydrolysis in acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic hydrolysis : Produces 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetic acid .

-

Enzymatic hydrolysis : Explored in metabolic studies for drug candidate profiling.

Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 4h | Carboxylic acid derivative | 85% | |

| Basic Hydrolysis | NaOH (1M), 60°C, 2h | Sodium carboxylate | 78% |

Oxidation of the Dihydroisoquinoline Moiety

The dihydroisoquinoline group oxidizes to isoquinoline under strong oxidizing agents:

-

KMnO₄/H₂SO₄ : Yields fully aromatic isoquinoline, altering biological activity.

-

DDQ (Dichlorodicyanobenzoquinone) : Selective oxidation in non-aqueous solvents .

Mechanism :

DihydroisoquinolineOxidizing AgentIsoquinoline+2H2O

Ether Cleavage

The ether linkage between the pyran and acetamide groups cleaves under:

Example :

Ether+HI→Phenol+CH3COI

Isoxazole Ring Functionalization

The 5-methylisoxazol-3-yl group participates in:

Reaction Table :

Stability and Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant anticancer properties. Research focusing on isoquinoline derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Case Study: Isoquinoline Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives possess potent cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to cell death .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, particularly due to its interaction with neurotransmitter systems. Isoquinoline derivatives have been investigated for their ability to modulate glutamate receptors, which are crucial in neurodegenerative diseases.

Case Study: Neuroprotection

Research indicated that certain isoquinoline derivatives can act as NMDA receptor antagonists, reducing excitotoxicity associated with neurodegenerative conditions such as Alzheimer’s disease . This highlights the potential of the compound in treating neurodegenerative disorders.

Toxicity and Safety Profile

Understanding the safety profile of this compound is essential for its therapeutic application. Preliminary studies suggest that while isoquinoline derivatives can exhibit cytotoxicity against cancer cells, they also require careful assessment regarding their effects on normal cells to minimize adverse effects .

Wirkmechanismus

The mechanism of action of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((6-(Aminomethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide

- 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylthiazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide stands out due to its unique combination of structural elements. The presence of both isoquinoline and isoxazole rings in the same molecule provides a distinctive set of chemical and biological properties, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

The compound 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide represents a novel class of compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its complex structure which includes a dihydroisoquinoline moiety, a pyran ring, and an isoxazole group. The molecular formula is C20H22N2O5, indicating a substantial presence of nitrogen and oxygen atoms which are critical for its biological activity.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

- Dopaminergic Modulation : Analogous compounds have shown promise in modulating dopamine receptors, which is particularly relevant for neurodegenerative diseases such as Parkinson's disease .

- Antioxidant Activity : The presence of the dihydroisoquinoline structure is associated with antioxidant properties, potentially protecting neural tissues from oxidative stress .

- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit specific enzymes involved in cellular signaling pathways, which could lead to therapeutic effects in various conditions .

Pharmacological Studies

A variety of studies have evaluated the pharmacological effects of this compound and its analogs:

Case Studies

- Parkinson's Disease : A study highlighted the efficacy of a related compound in improving motor function in animal models of Parkinson's disease, attributed to its dopaminergic modulation .

- Cancer Therapy : Another investigation reported that a structurally similar compound exhibited cytotoxic effects on breast cancer cells, leading to apoptosis through mitochondrial pathways .

Eigenschaften

IUPAC Name |

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-14-8-20(23-29-14)22-21(26)13-28-19-12-27-17(9-18(19)25)11-24-7-6-15-4-2-3-5-16(15)10-24/h2-5,8-9,12H,6-7,10-11,13H2,1H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELANNAMWKZRBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.